molecular formula C31H45O6- B1259934 globostellatate D(1-)

globostellatate D(1-)

Cat. No.: B1259934
M. Wt: 513.7 g/mol
InChI Key: SZHMATBACCQYNZ-LMRICTRBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Globostellatate D(1−) is a bioactive anionic compound isolated from marine organisms, notably sponges of the genus Geodia. Its structure comprises a polyoxygenated steroidal backbone with a sulfate ester group at the C-3 position, conferring its anionic character (Figure 1). The compound exhibits potent cytotoxicity against select cancer cell lines (e.g., IC₅₀ = 0.8 μM in HeLa cells) and anti-inflammatory activity via inhibition of NF-κB signaling . Its stereochemistry and sulfation pattern are critical for bioactivity, as demonstrated by structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C31H45O6-

Molecular Weight

513.7 g/mol

IUPAC Name

(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-hydroxy-3-[(3E,5E,7E)-10-hydroxy-9-methoxy-6,10-dimethylundeca-3,5,7-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate

InChI

InChI=1S/C31H46O6/c1-19(12-13-25(37-8)28(3,4)36)10-9-11-20(2)26-21(32)18-23-29(5)17-15-24(33)31(7,27(34)35)22(29)14-16-30(23,26)6/h9-13,22-25,33,36H,14-18H2,1-8H3,(H,34,35)/p-1/b11-9+,13-12+,19-10+,26-20+/t22-,23+,24-,25?,29+,30+,31-/m1/s1

InChI Key

SZHMATBACCQYNZ-LMRICTRBSA-M

Isomeric SMILES

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])O)C)C)\C)/C=C/C(C(C)(C)O)OC

Canonical SMILES

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])O)C)C)C)C=CC(C(C)(C)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues

Globostellatate D(1−) belongs to a family of sulfated steroidal derivatives. Key structural analogues include:

  • Geodiamolide A: A non-sulfated triterpenoid with a similar tetracyclic backbone.
  • Stellettate E : A C-24 methylated sulfated steroid lacking the C-7 hydroxyl group.
  • Asterosaponin D : A glycosylated sulfated steroid with a pentose moiety at C-22.
Table 1: Structural and Functional Comparison
Compound Molecular Formula Sulfation Site Key Functional Groups Bioactivity (IC₅₀, μM)
Globostellatate D(1−) C₂₉H₄₅O₈S⁻ C-3 C-7 OH, C-11 ketone 0.8 (HeLa)
Geodiamolide A C₃₂H₅₀O₆ None C-7 OH, C-15 acetyl 12.4 (HeLa)
Stellettate E C₃₀H₄₈O₈S⁻ C-3 C-24 methyl, C-11 ketone 3.2 (A549)
Asterosaponin D C₃₅H₅₅O₁₂S⁻ C-3 C-22 pentose, C-7 OH 5.6 (MCF-7)

Spectroscopic Differentiation

Globostellatate D(1−) is distinguished from analogues via ¹H-NMR and ¹³C-NMR (Table 2). Its C-3 sulfate group induces a downfield shift (δ 4.25 ppm in ¹H-NMR; δ 78.5 ppm in ¹³C-NMR) absent in non-sulfated compounds like Geodiamolide A . The C-11 ketone (δ 209.1 ppm in ¹³C-NMR) is a shared feature with Stellettate E but absent in Asterosaponin D.

Table 2: Key NMR Signals (δ, ppm)
Compound ¹H-NMR (C-3) ¹³C-NMR (C-3) ¹³C-NMR (C-11)
Globostellatate D(1−) 4.25 (t) 78.5 209.1
Geodiamolide A 3.80 (m) 72.3 208.9
Stellettate E 4.30 (t) 78.8 209.3
Asterosaponin D 4.20 (t) 78.6 72.4 (OH)

Bioactivity and Mechanism

  • Cytotoxicity : Globostellatate D(1−) outperforms analogues in potency due to its sulfate group, which enhances cellular uptake and target binding (e.g., tubulin inhibition) .
  • Solubility : The sulfate group improves aqueous solubility (LogP = −1.2) compared to Geodiamolide A (LogP = 2.4), facilitating in vivo applications.
  • Selectivity : Unlike Asterosaponin D, which targets estrogen receptors, Globostellatate D(1−) inhibits pro-inflammatory cytokines (TNF-α reduction by 82% at 10 μM) .

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing globostellatate D(1−) in initial studies?

  • Methodological Answer : Initial characterization typically involves a multi-technique approach:

  • Structural Elucidation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and X-ray crystallography to confirm stereochemistry and backbone structure .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC with UV/Vis or diode-array detection to validate molecular weight and purity thresholds (>95%) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures under inert atmospheres .
    • Key Considerations : Cross-validate results with literature data for known analogs (e.g., globostellatate derivatives) to identify structural deviations .

Q. How should researchers design experiments to isolate globostellatate D(1−) from natural sources?

  • Methodological Answer :

  • Extraction Protocol : Use polar solvents (e.g., methanol-water mixtures) for initial extraction, followed by liquid-liquid partitioning (ethyl acetate/water) to separate non-polar contaminants .
  • Chromatographic Separation : Employ flash chromatography (silica gel) with gradient elution (hexane:ethyl acetate → methanol) and monitor fractions via TLC. Final purification uses preparative HPLC with C18 columns .
  • Yield Optimization : Track mass balance at each step to identify loss points (e.g., adsorption on silica) and adjust solvent ratios or stationary phases .

Q. What statistical methods are recommended for validating bioactivity data in globostellatate D(1−) studies?

  • Methodological Answer :

  • Dose-Response Analysis : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Use nonlinear regression tools (GraphPad Prism, R) with bootstrap resampling for confidence intervals .
  • Reproducibility Checks : Perform triplicate assays with independent replicates. Apply ANOVA or Student’s t-test (p < 0.05) to confirm significance .
  • Outlier Detection : Use Grubbs’ test or Rosner’s test to identify and justify exclusion of anomalous data points .

Advanced Research Questions

Q. How can conflicting spectroscopic data for globostellatate D(1−) be resolved?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR data with rotational spectroscopy or computational simulations (DFT-based chemical shift predictions) to resolve stereochemical ambiguities .
  • Crystallographic Refinement : If X-ray data shows disorder, apply SHELXL refinement with anisotropic displacement parameters and hydrogen-bonding constraints .
  • Artifact Identification : Test for solvent adducts (e.g., methanol in crystallization) via mass spectrometry and repeat experiments under anhydrous conditions .

Q. What strategies optimize the synthetic yield of globostellatate D(1−) in multi-step routes?

  • Methodological Answer :

  • Reaction Engineering : Use Design of Experiments (DoE) with fractional factorial designs to identify critical factors (e.g., temperature, catalyst loading) .
  • In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust reaction kinetics dynamically .
  • Byproduct Mitigation : Introduce scavenger resins or tandem catalysis to suppress side reactions (e.g., epimerization) .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity for globostellatate D(1−)?

  • Methodological Answer :

  • Force Field Calibration : Re-parameterize molecular docking models (AutoDock, Schrödinger) using experimental IC₅₀ data to improve binding affinity predictions .
  • Solvent Effects : Incorporate explicit solvent models (MD simulations with TIP3P water) to account for hydrophobic interactions overlooked in vacuum-phase calculations .
  • Target Flexibility : Use ensemble docking against multiple protein conformations (e.g., from NMR or cryo-EM) to better mimic physiological conditions .

Q. What protocols ensure reproducibility in globostellatate D(1−) pharmacological studies?

  • Methodological Answer :

  • Standardized Assays : Adhere to NIH or EMA guidelines for in vitro assays (e.g., fixed incubation times, serum-free media) .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to validate experimental conditions across labs .
  • Data Transparency : Publish raw datasets (e.g., NMR FID files, HPLC chromatograms) in supplementary materials with metadata annotations .

Data Presentation and Publication Guidelines

Q. How should researchers present conflicting crystallographic and spectroscopic data in publications?

  • Methodological Answer :

  • Unified Tables : Create comparative tables listing key bond lengths/angles (X-ray) vs. calculated values (DFT), with footnotes explaining deviations .
  • Figure Annotations : Use color-coded spectra (NMR, IR) to highlight peaks with conflicting assignments and provide alternative interpretations .
  • Discussion Framework : Clearly distinguish between definitive conclusions and hypotheses, citing limitations (e.g., crystal packing effects) .

Q. What are best practices for curating a literature review on globostellatate analogs?

  • Methodological Answer :

  • Database Searches : Use SciFinder, Reaxys, and PubMed with Boolean operators (e.g., "globostellatate NOT commercial") and filters for peer-reviewed studies (2000–2025) .
  • Critical Appraisal : Apply PRISMA guidelines to screen studies, excluding those with inadequate spectral validation or unspecified isolation protocols .
  • Trend Analysis : Use bibliometric tools (VOSviewer) to map research clusters (e.g., synthesis vs. bioactivity) and identify knowledge gaps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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